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Compound of Interest

2-(3-Aminophenyl)-5-
Compound Name:
methoxybenzoic acid

CAS No.: 1262004-99-8

Cat. No.: B6396130

Get Quote

Executive Summary

2-(3-Aminophenyl)-5-methoxybenzoic acid is a bifunctional biphenyl intermediate often
utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators. Its
solubility profile is defined by its zwitterionic nature, possessing both a weak base (aniline
derivative) and a weak acid (benzoic acid derivative) on a hydrophobic biphenyl core.

o Water Solubility: Poor (< 1 mg/mL) at neutral pH due to zwitterionic charge neutralization and
-1t stacking of the aromatic rings. Significant pH-dependent solubility increases are
observed at pH < 3 and pH > 8.

o DMSO Solubility: Excellent (> 50 mg/mL), making it the preferred solvent for stock solution
preparation (10-100 mM) in biological assays.

This guide provides the physicochemical basis for these properties, comparative data ranges,
and validated protocols for empirical determination.
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Physicochemical Profile & Solubility Mechanism[1]
[2][3]
Structural Analysis

The molecule consists of two phenyl rings connected by a single bond (biphenyl).

¢ Ring A (Acidic): Contains a carboxylic acid group (-COOH) at the ortho position and a
methoxy group (-OCHs) at the meta position relative to the bridge. The methoxy group
increases lipophilicity (LogP contribution ~0.5) but acts as a weak hydrogen bond acceptor.

» Ring B (Basic): Contains an amine group (-NHz) at the meta position. This aniline-like amine
is weakly basic.[1]

The Zwitterion Effect (Water)

In aqueous media, this compound exhibits pH-dependent speciation.

e Acidic pH (pH < 3): The amine is protonated (-NHs*), and the carboxylic acid is protonated (-
COOH). The molecule is a cation. Solubility is high.

e Basic pH (pH > 8): The amine is neutral (-NHz), and the carboxylic acid is deprotonated (-
COO™). The molecule is an anion. Solubility is high.

e Neutral pH (pH 4-6): The molecule exists largely as a zwitterion (-NHs* /-COO~) or a
neutral species depending on the exact pKa gap. The net charge is near zero, leading to
aggregation and minimum solubility.

The Dipolar Aprotic Mechanism (DMSO)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It solvates the compound effectively by
disrupting the intermolecular hydrogen bond network of the solid state without relying on
ionization. The sulfoxide oxygen accepts hydrogen bonds from the -NHz and -COOH groups,
while the methyl groups interact with the hydrophobic biphenyl core.

Comparative Solubility Data
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The following data represents the expected physicochemical consensus for 2-(3-
Aminophenyl)-5-methoxybenzoic acid based on structural analogues (e.g., 4'-
aminobiphenyl-4-carboxylic acid, 4-methoxybenzoic acid).

. Estimated
Solubility ] ]
Solvent T Saturation Conc. Key Mechanism
Classification
(25°C)
Hydrophobic effect
Insoluble / Sparingly dominates;
Water (pH 7.4) 0.1 — 0.5 mg/mL o ]
Soluble zwitterionic lattice
energy is high.
Cationic solvation (-
Water (pH 1.0) Soluble > 10 mg/mL
NHs™*).
Anionic solvation (-
Water (pH 10.0) Soluble > 20 mg/mL
COO").
Dipole-dipole
DMSO Highly Soluble > 100 mg/mL interactions; disruption
of crystal lattice.
Ethanol Moderately Soluble 10 — 25 mg/mL Amphiphilic solvation.

Critical Note: For biological assays, prepare stock solutions in 100% DMSO to ensure complete
dissolution, then dilute into aqueous buffer. Avoid storing stocks in agueous buffers due to

potential precipitation.

Experimental Protocols

Protocol A: Thermodynamic Solubility in Water (Shake-
Flask Method)
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Use this method to determine the absolute solubility limit for formulation.
e Preparation: Weigh 5 mg of solid compound into a 4 mL glass vial.
e Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4).
o Equilibration:
o Seal vial tight.
o Shake at 25°C for 24 hours (300 rpm).
o Visual Check: If solution becomes clear, add more solid until a precipitate remains.

o Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 um PVDF filter
(pre-saturated).

e Quantification:
o Dilute the supernatant 1:10 with 50:50 Water:Acetonitrile.

o Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (DMSO Spike)

Use this method to mimic screening conditions.

Stock Prep: Prepare a 10 mM stock solution in 200% DMSO.

o Spike: Pipette 5 pL of DMSO stock into 195 pL of PBS (pH 7.4) in a 96-well plate (Final conc:
250 uM, 2.5% DMSO).

 Incubation: Shake gently for 2 hours at room temperature.

» Readout: Measure turbidity via absorbance at 620 nm (nephelometry).

o Interpretation: High absorbance indicates precipitation (insoluble). Low absorbance
indicates solubility.
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Workflow Visualization

The following diagram illustrates the decision matrix for handling 2-(3-Aminophenyl)-5-
methoxybenzoic acid based on the required application.

Start: 2-(3-Aminophenyl)-5-methoxybenzoic Acid

Define Application Goal

Biological Assay Drug Formulation
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Optimize pH

Dilute into Buffer Salt Screening

(< 1% DMSO Final) (HCI, Na+ salts)

Enhance Bioavailability

Check for Precipitation Add Co-solvents
(Turbidity / Nephelometry) (PEG400 / Cyclodextrin)

Click to download full resolution via product page

Caption: Decision matrix for solubilization strategies based on assay vs. formulation needs.

References

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b6396130/docs?utm_src=pdf-body#solubility-profiling-of-2-3-aminophenyl-5-methoxybenzoic-acid-technical-guide
https://www.benchchem.com/product/b6396130/docs?utm_src=pdf-body#solubility-profiling-of-2-3-aminophenyl-5-methoxybenzoic-acid-technical-guide
https://www.benchchem.com/product/b6396130/docs?utm_src=pdf-body-img#solubility-profiling-of-2-3-aminophenyl-5-methoxybenzoic-acid-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6396130?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 2772300, 4'-Aminobiphenyl-3-carboxylic acid. Retrieved February 25, 2026, from [Link]

e Li, Z., et al. (2018).Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
IOP Conference Series: Materials Science and Engineering. Retrieved February 25, 2026,
from [Link]

e Makhija, S., & Katti, S. (2013).Solubility of Benzoic Acid and Substituted Benzoic Acids in
Both Neat Organic Solvents and Binary Solvent Mixtures. NIST Solubility Data Series.
Retrieved February 25, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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